2-acetyl-4,5-dichloropyridazin-3(2H)-one
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Overview
Description
2-acetyl-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C6H4Cl2N2O It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of 2-acetyl-3(2H)-pyridazinone. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4,5-dichloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazinone compounds.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Scientific Research Applications
2-acetyl-4,5-dichloropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-acetyl-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-isothiazolone: This compound has a similar structure but contains a sulfur atom in place of one of the nitrogen atoms.
4,5-Dichloro-2-octyl-3-isothiazolone: Similar in structure but with an octyl group instead of an acetyl group.
Uniqueness
2-acetyl-4,5-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the acetyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-acetyl-4,5-dichloropyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVTVWCEUKOOFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165835 |
Source
|
Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155164-63-9 |
Source
|
Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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